molecular formula C15H14F2N6O3 B4360912 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide

4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B4360912
M. Wt: 364.31 g/mol
InChI Key: QBQCKXPLQOZQIH-UHFFFAOYSA-N
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Description

4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound characterized by its pyrazole rings and various functional groups. This compound is often studied for its potential biological and chemical properties, which may have various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide involves several steps, including the preparation of pyrazole derivatives and the introduction of difluoromethyl and furylmethyl groups. Typical conditions might include the use of reagents like hydrazine, acyl chlorides, and furan derivatives under controlled temperatures and pH to facilitate specific reactions.

Industrial Production Methods

While specific industrial methods can vary, they generally involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems may enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound may undergo oxidation reactions, potentially forming various oxides.

  • Reduction: : Reduction reactions might reduce nitro groups to amines.

  • Substitution: : Nucleophilic or electrophilic substitution reactions could occur on the pyrazole rings or at the difluoromethyl group.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substituting Agents: : Halides, nitriles, and other nucleophiles.

Major Products

The products of these reactions can include various derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

  • Catalysts: : Potential use as a ligand in transition metal catalysis.

  • Materials Science: : Exploring its properties for use in new materials with unique electronic or structural characteristics.

Biology and Medicine

  • Pharmacology: : Investigated for potential anti-inflammatory or anti-cancer properties.

  • Biochemistry: : Used in studies to understand enzyme interactions and metabolic pathways.

Industry

  • Agrochemicals: : Potential use in the development of new pesticides or herbicides.

  • Polymer Science: : Used in the synthesis of specialized polymers with desired properties.

Mechanism of Action

The mechanism of action of 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide largely depends on its target application. In pharmacological contexts, it may interact with specific receptors or enzymes, inhibiting or modulating their activity. The difluoromethyl and furylmethyl groups may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-aminopyrazole derivatives

  • 1-methylpyrazole derivatives

  • Difluoromethylpyrazole compounds

Highlighting Uniqueness

What sets 4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide apart is its unique combination of functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both difluoromethyl and furylmethyl groups introduces distinct steric and electronic effects that can be exploited in various applications.

Hope that helps!

Properties

IUPAC Name

4-[[2-(difluoromethyl)pyrazole-3-carbonyl]amino]-N-(furan-2-ylmethyl)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N6O3/c1-22-8-10(20-13(24)11-4-5-19-23(11)15(16)17)12(21-22)14(25)18-7-9-3-2-6-26-9/h2-6,8,15H,7H2,1H3,(H,18,25)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQCKXPLQOZQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NCC2=CC=CO2)NC(=O)C3=CC=NN3C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide
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4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide
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4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide
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4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide
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4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 6
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4-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide

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